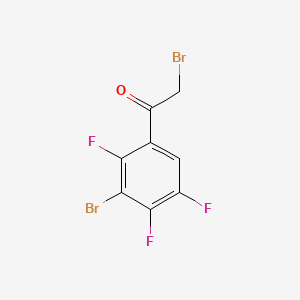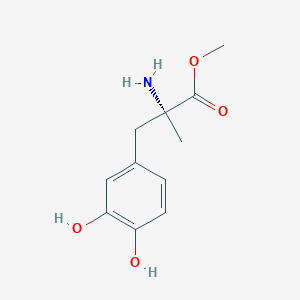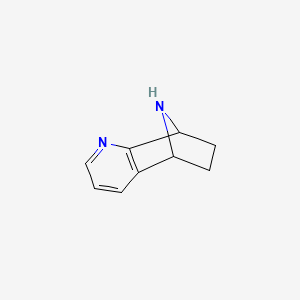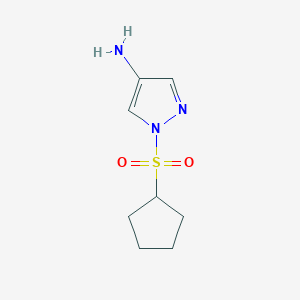
2-Propen-1-ol, 2-iodo-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, 2-iodo-, acetate is an organic compound with the molecular formula C5H7IO2 and a molecular weight of 226.01235 g/mol . This compound is characterized by the presence of an iodine atom attached to the propenyl group and an acetate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-iodo-, acetate can be achieved through several methods. One common approach involves the iodination of 2-Propen-1-ol followed by esterification with acetic acid. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The esterification step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound produced .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-ol, 2-iodo-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, nitriles, or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
2-Propen-1-ol, 2-iodo-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-ol, 2-iodo-, acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The acetate ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propenyl group .
Comparación Con Compuestos Similares
Similar Compounds
1-Propen-2-ol, acetate: Similar structure but lacks the iodine atom.
2-Propen-1-ol: Lacks both the iodine atom and the acetate ester group.
Allyl alcohol: Similar propenyl group but without the iodine and acetate ester .
Uniqueness
2-Propen-1-ol, 2-iodo-, acetate is unique due to the presence of both the iodine atom and the acetate ester group. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
791845-53-9 |
|---|---|
Fórmula molecular |
C5H9IO3 |
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
acetic acid;2-iodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H5IO.C2H4O2/c1-3(4)2-5;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |
Clave InChI |
PQWZZFKGGMLQMP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=C(CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)








![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

